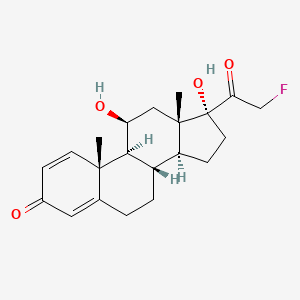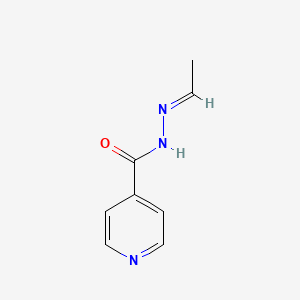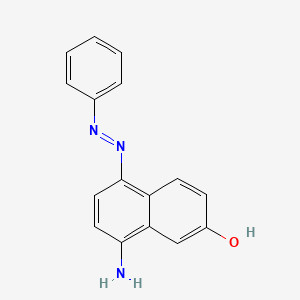
2-Naphthalenol, 8-amino-5-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 8-amino-5-(phenylazo)- is an organic compound with the molecular formula C16H13N3O. It is a derivative of naphthol and is characterized by the presence of an amino group and a phenylazo group attached to the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 8-amino-5-(phenylazo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to carry out the diazotization and coupling reactions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 8-amino-5-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Naphthalenol, 8-amino-5-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and inks.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 8-amino-5-(phenylazo)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction to form amines, which can further interact with biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenol, 1-(phenylazo)-
- 2-Naphthalenol, 4-amino-5-(phenylazo)-
- 2-Naphthalenol, 6-amino-5-(phenylazo)-
Comparison
2-Naphthalenol, 8-amino-5-(phenylazo)- is unique due to the specific positioning of the amino and phenylazo groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as its specific color and reactivity, making it particularly valuable in dye and pigment applications compared to its similar counterparts.
Propriétés
Numéro CAS |
85-11-0 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
8-amino-5-phenyldiazenylnaphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-15-8-9-16(13-7-6-12(20)10-14(13)15)19-18-11-4-2-1-3-5-11/h1-10,20H,17H2 |
Clé InChI |
LILUGONJGLSBDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



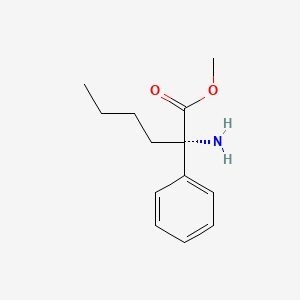


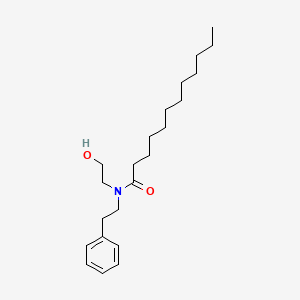
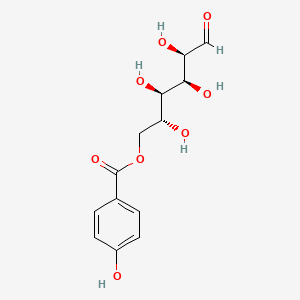
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
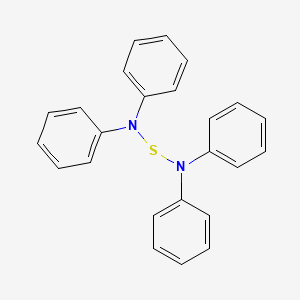

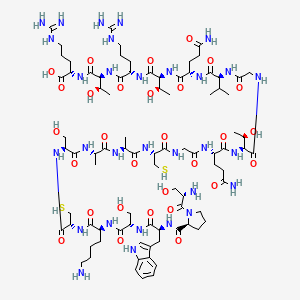
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
